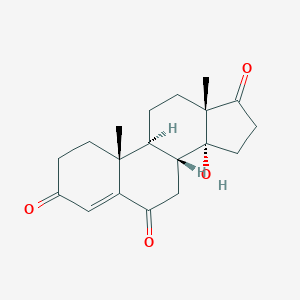

14alpha-Hydroxy-4-androstene-3,6,17-trione

描述

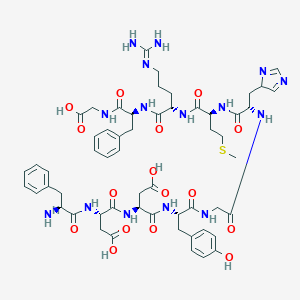

14alpha-Hydroxy-4-androstene-3,6,17-trione is a steroid compound . It has been found to have a biological activity of human placenta-originating estrodiene synthesis enzyme inhibitory action . This compound is useful as an antitumor agent due to its aromatase inhibition activity .

Synthesis Analysis

The synthesis of 14alpha-Hydroxy-4-androstene-3,6,17-trione involves a process where a hydroxyl group at position 6-beta of 6-beta,14-alpha-dihydroxy-4-androstene-3,17-dione is selectively oxidized with the aid of light energy . This process results in high yield of the compound .Molecular Structure Analysis

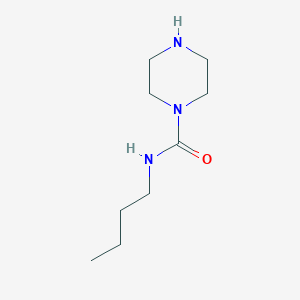

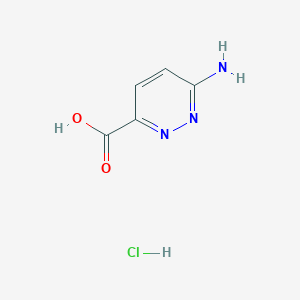

The molecular formula of 14alpha-Hydroxy-4-androstene-3,6,17-trione is C19H24O4. Its molecular weight is 316.4 g/mol.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 14alpha-Hydroxy-4-androstene-3,6,17-trione primarily involve oxidation processes . The oxidation is facilitated by light energy .科研应用

Inhibition of Aromatase Activity in Uterine Tumors : It has been studied for its ability to inhibit aromatase activity in human uterine tumors, including uterine endometrial cancer, uterine leiomyoma, and uterine adenomyosis tissues. This suggests potential clinical usefulness as an endocrine chemotherapy for peri- or post-menopausal women with uterine estrogen-dependent tumors (Takara, Masaaki, Fujimoto, Kitawaki, Nakakoshi, Yoshihama, & Hiroji, 1990).

Synthesis of Potentially Selective Irreversible Inhibitors of Androgen Aromatases : Another study focused on synthesizing various androgen derivatives, including 16 alpha-bromoacetoxy and 17 beta-bromoacetylamino-4-androsten-3-one, as potential affinity labels for human placental aromatase. This research could be significant in developing selective inhibitors for androgen aromatases (Numazawa & Osawa, 1981).

Quantitative Analysis in Urine for Doping Control : The substance has been identified in commercial nutritional supplements and is prohibited in sports. A study developed a sensitive and accurate LC/MS method for its quantification and its metabolites in urine, which is essential for doping control (Deventer, Van Eenoo, Mikulčíková, Van Thuyne, & Delbeke, 2005).

Biotransformations by Microorganisms : Research has been conducted on the biotransformations of this compound by various microorganisms. For instance, a study used the Chaetomium sp. KCH 6651 strain as a biocatalyst for transforming androstenedione and other steroids, demonstrating its capability for selective hydroxylation of steroid substrates (Janeczko, Dmochowska‐Gladysz, Kostrzewa-Susłow, Białońska, & Ciunik, 2009).

Detection in Doping Analysis : Another study developed a gas chromatography-mass spectrometry method to detect this compound and its metabolites in urine, contributing to anti-doping efforts (Van Thuyne, Van Eenoo, Mikulčíková, Deventer, & Delbeke, 2005).

性质

IUPAC Name |

(8R,9S,10R,13S,14R)-14-hydroxy-10,13-dimethyl-2,7,8,9,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,6,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-17-6-3-11(20)9-14(17)15(21)10-13-12(17)4-7-18(2)16(22)5-8-19(13,18)23/h9,12-13,23H,3-8,10H2,1-2H3/t12-,13+,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVVNEHFNYKGMX-KIVPVIKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(=O)CC3C2CCC4(C3(CCC4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@]3(CCC4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14alpha-Hydroxy-4-androstene-3,6,17-trione | |

CAS RN |

120051-39-0 | |

| Record name | 14-Hydroxyandrost-4-ene-3,6,17-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120051390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)